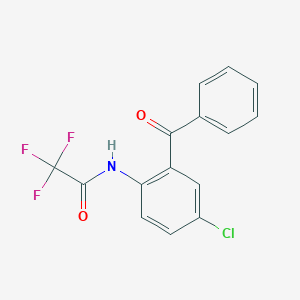

N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide

Description

N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide is a fluorinated acetamide derivative characterized by a benzoyl group at the 2-position and a chlorine atom at the 4-position of the phenyl ring. The trifluoroacetamide moiety (-COCF₃) enhances its electron-withdrawing properties, influencing its chemical stability and reactivity.

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3NO2/c16-10-6-7-12(20-14(22)15(17,18)19)11(8-10)13(21)9-4-2-1-3-5-9/h1-8H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASKFGKVOJKTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-benzoyl-4-chloroaniline with trifluoroacetic anhydride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Reduction Reactions: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of substituted derivatives with different nucleophiles.

Reduction: Formation of N-(2-benzyl-4-chlorophenyl)-2,2,2-trifluoroacetamide.

Oxidation: Formation of N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetic acid.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of similar structures have shown efficacy against human adenovirus (HAdV), with some compounds achieving sub-micromolar potency while maintaining low cytotoxicity levels . The mechanism involves targeting viral DNA replication processes, indicating that N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide could be further investigated for similar applications.

Anti-cancer Properties

The compound has also been explored for its anti-cancer properties. Research indicates that modifications in the structure can enhance binding affinity to key cancer-related targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2). For example, a related derivative demonstrated an IC50 value of 65.83 nM against VEGFR-2, suggesting that this compound may exhibit similar inhibitory effects .

Agrochemicals

This compound has been identified as a potential candidate for use in agrochemical formulations. Its ability to act as a fine chemical intermediate allows for the synthesis of more complex agrochemical agents that can target specific pests or diseases in crops. The fluorinated moiety may enhance the compound's stability and effectiveness in agricultural applications.

Polymer Chemistry

In materials science, this compound can serve as a precursor for synthesizing polymers with enhanced thermal and chemical resistance. The incorporation of trifluoroacetyl groups into polymer backbones has been shown to improve properties such as hydrophobicity and mechanical strength.

Coatings and Adhesives

The compound's chemical structure makes it suitable for developing advanced coatings and adhesives with superior performance characteristics. Its stability under various environmental conditions can lead to longer-lasting applications in industrial settings.

Data Summary

| Application Area | Potential Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral and anti-cancer agents | Exhibits low cytotoxicity; effective against HAdV |

| Agrochemicals | Fine chemical intermediates | Enhances stability and effectiveness |

| Materials Science | Polymer synthesis | Improves thermal and mechanical properties |

| Coatings and Adhesives | Advanced industrial applications | Superior environmental stability |

Case Studies

- Antiviral Research : A study involving similar compounds demonstrated that structural modifications led to significant antiviral activity against HAdV with selectivity indexes exceeding 100 .

- Cancer Targeting : Research on derivatives indicated strong binding affinity to VEGFR-2, suggesting that this compound could be a promising candidate for further development in cancer therapies .

- Agricultural Efficacy : Preliminary studies have shown that compounds with similar structures can effectively control specific pests in crops without significant toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide moiety can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The benzoyl and chlorophenyl groups contribute to the compound’s overall stability and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) N-(2-benzoyl-4-nitrophenyl)-2,2,2-trifluoroacetamide

- Structure: The 4-chloro substituent is replaced with a nitro (-NO₂) group ().

- Molecular Formula : C₁₅H₉N₂O₄F₃ (MW: 338.24 g/mol).

- Key Differences : The nitro group is a stronger electron-withdrawing group than chlorine, which may increase reactivity in nucleophilic substitution reactions. However, the nitro group could reduce solubility compared to the chloro analog.

(b) N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

- Structure : Features a dichlorophenyl group instead of benzoyl ().

- Molecular Formula: C₁₄H₁₀Cl₃NO (MW: 314.59 g/mol).

- The dichlorophenyl moiety may improve lipophilicity, affecting membrane permeability in biological systems.

(c) 2-Chloro-N-(4-fluorophenyl)acetamide

- Structure : Contains a fluoro substituent and lacks the trifluoroacetamide group ().

- Molecular Formula: C₈H₇ClFNO (MW: 187.6 g/mol).

- Key Differences : The simpler acetamide structure and smaller halogen (F vs. Cl) result in lower molecular weight and altered hydrogen-bonding capacity, as evidenced by its crystalline packing via N–H···O interactions ().

Variations in the Acetamide Group

(a) N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide

- Structure: Replaces trifluoroacetamide with aminoacetamide (-NHCOCH₃) ().

- Molecular Formula : C₁₅H₁₃ClN₂O₂ (MW: 288.1 g/mol).

- Key Differences: The amino group increases basicity, making the compound more prone to protonation in acidic environments. Studies show reversible equilibrium with nordiazepam in acidic solutions, contrasting with irreversible degradation pathways of trifluoroacetamide derivatives ().

(b) N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide

- Structure: Substitutes the benzoyl-chlorophenyl group with a 4-cyanophenyl ring ().

- Molecular Formula : C₉H₅F₃N₂O (MW: 226.15 g/mol).

(c) N-(2-chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide

- Structure : Incorporates a sulfamoyl (-SO₂NH₂) group at the 4-position ().

- Molecular Formula : C₈H₆ClF₃N₂O₃S (MW: 302.66 g/mol).

- Key Differences : The sulfamoyl group introduces hydrogen-bonding capacity and polar character, improving aqueous solubility. This modification is relevant for drug design, as seen in sulfonamide-based therapeutics.

Heterocyclic Analogs

2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

- Structure : Contains a thiazole ring instead of a benzoyl group ().

- Molecular Formula : C₁₈H₁₄ClFN₂O₂S (MW: 376.83 g/mol).

- Key Differences : The thiazole moiety introduces aromatic heterocyclic character, which can enhance binding to biological targets (e.g., kinase inhibitors). This structural feature is absent in N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide.

Research Implications

- Stability: Trifluoroacetamide derivatives exhibit greater resistance to hydrolysis compared to aminoacetamide analogs, as seen in nordiazepam degradation studies ().

- Synthetic Utility: The trifluoroacetyl group facilitates high-yield syntheses, as demonstrated in the preparation of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide (92% yield, ).

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide, identified by its CAS number 69559-40-6, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₉ClF₃N₃O₂, with a molecular weight of 327.69 g/mol. The compound features a trifluoroacetamide group that enhances its reactivity and biological activity. The presence of the benzoyl and chlorophenyl groups contributes to its stability and interactions with biological targets.

This compound has been studied for its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in modulating biochemical pathways relevant to disease processes.

- Receptor Modulation : It has shown potential as an inhibitor of CCR2 and CCR9 receptors, which are involved in inflammatory responses and cancer progression .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy can be attributed to the trifluoroacetamide moiety, which enhances membrane permeability and disrupts cellular functions.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, it has been shown to inhibit the proliferation of several cancer cell lines in vitro.

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

This compound can be compared to other derivatives such as N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide and N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide. The trifluoroacetamide group significantly enhances its biological activity compared to these analogs due to increased electron-withdrawing effects and stability.

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | Lacks trifluoromethyl group | Lower reactivity |

| N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide | Contains nitro group | Different mechanism of action |

Q & A

Q. What are the common synthetic routes for preparing N-(2-benzoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide?

The compound is typically synthesized via amidation reactions. A representative method involves reacting 2-benzoyl-4-chloroaniline with trifluoroacetic anhydride in dichloromethane under basic conditions (e.g., triethylamine) at low temperatures (273 K). Post-reaction, the product is extracted, washed with saturated NaHCO₃ and brine, and purified via slow evaporation from toluene to obtain crystalline material . Alternative routes may use activated esters or coupling agents for improved yields.

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.

- FT-IR to identify amide C=O stretches (~1650–1700 cm⁻¹) and aryl C-Cl bonds (~750 cm⁻¹).

- HPLC for purity assessment (>95%).

- Fluorometry to study electronic transitions in derivatives with fluorophores .

- X-ray crystallography to resolve molecular conformation and packing (if crystalline) .

Q. How can solubility and stability be optimized for experimental use?

Solubility is enhanced using polar aprotic solvents (e.g., DMSO, DMF) or chloroform. Stability testing under varying pH (4–9) and temperatures (4–25°C) is critical. For long-term storage, inert atmospheres (N₂/Ar) and desiccants are recommended to prevent hydrolysis of the trifluoroacetamide group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often arise from dynamic effects (e.g., rotamerism) or solvent polarity. Strategies include:

- Variable-temperature NMR to assess conformational exchange.

- Solvent screening (CDCl₃ vs. DMSO-d₆) to alter hydrogen-bonding interactions.

- DFT calculations to model electronic environments and predict shifts . Cross-validation with X-ray data (e.g., dihedral angles between aromatic rings) is essential .

Q. What intermolecular interactions govern the crystal packing of this compound?

X-ray studies reveal:

Q. How can in vitro biological activity assays be designed for derivatives of this compound?

- Antimicrobial testing : Follow CLSI guidelines using broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Enzyme inhibition : Use fluorescence-based assays (e.g., topoisomerase II inhibition) with IC₅₀ calculations.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves. Structural analogs (e.g., triazoloquinazolines) show promise as enzyme inhibitors, suggesting similar methodologies .

Q. What strategies mitigate metabolic instability of the trifluoroacetamide group in vivo?

- Isosteric replacement : Substitute CF₃ with metabolically stable groups (e.g., cyclopropyl).

- Prodrug design : Mask the amide as a carbamate or ester for targeted release.

- Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation pathways .

Methodological Considerations

Q. How to analyze regioselectivity in electrophilic substitution reactions of the aryl rings?

- Computational modeling : Calculate Fukui indices to predict reactive sites.

- Isotopic labeling : Use deuterated substrates to track substitution patterns.

- Competition experiments between benzoyl and chlorophenyl groups under varied conditions (e.g., nitration) .

Q. What crystallographic parameters are critical for refining the structure of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.